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molecular formula C12H10O B051906 2-Phenylphenol-d5 CAS No. 64420-98-0

2-Phenylphenol-d5

Cat. No. B051906
M. Wt: 175.24 g/mol
InChI Key: LLEMOWNGBBNAJR-FSTBWYLISA-N
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Patent
US09309269B2

Procedure details

The reaction was conducted according to the General Procedure by heating 4-Et3Si-dibenzofuran (3, 141 mg, 0.5 mmol, 1 equiv.), KOt-Bu (112 mg, 1 mmol, 2 equiv.) and Et3SiH (401 microliters, 2.5 mmol, 5 equiv.) in 2 ml of toluene for 20 hours at 100° C. After acidic aqueous work up, the crude reaction mixture was purified by chromatography on silica using hexanes and hexanes-ether (10:1) to isolate 2-phenylphenol (2, 30 mg, 0.177 mmol, 35%), 2-triethylsilyl-6-phenylphenol (5, 37 mg, 0.134 mmol, 26%), 2-(3-triethylsilylphenyl)phenol (6, 17 mg, 0.063 mmol, 12%). Quantities of unconsumed 3 as well as products 1, 4 and 7 were obtained using post-chromatography GC-FID analysis of the corresponding mixed fractions.
Name
4-Et3Si dibenzofuran
Quantity
141 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
401 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[CH2:1]([Si:3]([CH2:19][CH3:20])([CH2:17][CH3:18])[C:4]1[C:9]2[O:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:8]=2[CH:7]=[CH:6][CH:5]=1)[CH3:2].CC([O-])(C)C.[K+].[SiH](CC)(CC)CC>C1(C)C=CC=CC=1>[C:12]1([C:8]2[CH:7]=[CH:6][CH:5]=[CH:4][C:9]=2[OH:10])[CH:11]=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH2:17]([Si:3]([CH2:1][CH3:2])([CH2:19][CH3:20])[C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:11]=2)[C:9]=1[OH:10])[CH3:18].[CH2:17]([Si:3]([CH2:1][CH3:2])([CH2:19][CH3:20])[C:4]1[CH:9]=[C:8]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[OH:10])[CH:7]=[CH:6][CH:5]=1)[CH3:18] |f:1.2|

Inputs

Step One
Name
4-Et3Si dibenzofuran
Quantity
141 mg
Type
reactant
Smiles
C(C)[Si](C1=CC=CC2=C1OC1=C2C=CC=C1)(CC)CC
Name
Quantity
112 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
401 μL
Type
reactant
Smiles
[SiH](CC)(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After acidic aqueous work up, the crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.177 mmol
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
C(C)[Si](C1=C(C(=CC=C1)C1=CC=CC=C1)O)(CC)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.134 mmol
AMOUNT: MASS 37 mg
YIELD: PERCENTYIELD 26%
Name
Type
product
Smiles
C(C)[Si](C=1C=C(C=CC1)C1=C(C=CC=C1)O)(CC)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.063 mmol
AMOUNT: MASS 17 mg
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09309269B2

Procedure details

The reaction was conducted according to the General Procedure by heating 4-Et3Si-dibenzofuran (3, 141 mg, 0.5 mmol, 1 equiv.), KOt-Bu (112 mg, 1 mmol, 2 equiv.) and Et3SiH (401 microliters, 2.5 mmol, 5 equiv.) in 2 ml of toluene for 20 hours at 100° C. After acidic aqueous work up, the crude reaction mixture was purified by chromatography on silica using hexanes and hexanes-ether (10:1) to isolate 2-phenylphenol (2, 30 mg, 0.177 mmol, 35%), 2-triethylsilyl-6-phenylphenol (5, 37 mg, 0.134 mmol, 26%), 2-(3-triethylsilylphenyl)phenol (6, 17 mg, 0.063 mmol, 12%). Quantities of unconsumed 3 as well as products 1, 4 and 7 were obtained using post-chromatography GC-FID analysis of the corresponding mixed fractions.
Name
4-Et3Si dibenzofuran
Quantity
141 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
401 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[CH2:1]([Si:3]([CH2:19][CH3:20])([CH2:17][CH3:18])[C:4]1[C:9]2[O:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:8]=2[CH:7]=[CH:6][CH:5]=1)[CH3:2].CC([O-])(C)C.[K+].[SiH](CC)(CC)CC>C1(C)C=CC=CC=1>[C:12]1([C:8]2[CH:7]=[CH:6][CH:5]=[CH:4][C:9]=2[OH:10])[CH:11]=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH2:17]([Si:3]([CH2:1][CH3:2])([CH2:19][CH3:20])[C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:11]=2)[C:9]=1[OH:10])[CH3:18].[CH2:17]([Si:3]([CH2:1][CH3:2])([CH2:19][CH3:20])[C:4]1[CH:9]=[C:8]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[OH:10])[CH:7]=[CH:6][CH:5]=1)[CH3:18] |f:1.2|

Inputs

Step One
Name
4-Et3Si dibenzofuran
Quantity
141 mg
Type
reactant
Smiles
C(C)[Si](C1=CC=CC2=C1OC1=C2C=CC=C1)(CC)CC
Name
Quantity
112 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
401 μL
Type
reactant
Smiles
[SiH](CC)(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After acidic aqueous work up, the crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.177 mmol
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
C(C)[Si](C1=C(C(=CC=C1)C1=CC=CC=C1)O)(CC)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.134 mmol
AMOUNT: MASS 37 mg
YIELD: PERCENTYIELD 26%
Name
Type
product
Smiles
C(C)[Si](C=1C=C(C=CC1)C1=C(C=CC=C1)O)(CC)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.063 mmol
AMOUNT: MASS 17 mg
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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